molecular formula C22H14ClNOS B4898459 3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide

3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide

Cat. No. B4898459
M. Wt: 375.9 g/mol
InChI Key: IXQYCONOXWNYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide is its potential as a fluorescent probe for detecting DNA damage. This can be useful in studying the effects of various agents on DNA and in developing new anti-cancer drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide. One direction is to further investigate its anti-tumor and anti-inflammatory properties and to develop new drugs based on its structure. Another direction is to explore its potential as a fluorescent probe for detecting DNA damage in living cells. Additionally, more studies are needed to understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-N-(9H-fluoren-2-yl) benzo[d]thiazole-6-carboxamide with thionyl chloride in the presence of DMF. The resulting product is then treated with benzothiophene-2-carboxylic acid to obtain the final compound.

Scientific Research Applications

3-chloro-N-9H-fluoren-2-yl-1-benzothiophene-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

3-chloro-N-(9H-fluoren-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNOS/c23-20-18-7-3-4-8-19(18)26-21(20)22(25)24-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQYCONOXWNYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(9H-fluoren-2-yl)-1-benzothiophene-2-carboxamide

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